

Application Notes and Protocols: Dodecyl Ester Surfactants in Molecular Biology

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Compound of Interest

Compound Name: *Sulfamic acid dodecyl ester*

Cat. No.: *B15335318*

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A Note on Nomenclature: The term "**sulfamic acid dodecyl ester**" does not correspond to a commonly used surfactant in molecular biology literature. It is highly probable that the intended compound is Sodium Dodecyl Sulfate (SDS), a sulfuric acid ester, which is a cornerstone anionic surfactant in molecular biology research. This document will focus on the applications and protocols for Sodium Dodecyl Sulfate.

Sodium Dodecyl Sulfate (SDS) is an anionic surfactant extensively used in molecular biology for its ability to denature proteins and disrupt cell membranes.^{[1][2]} Its amphipathic nature, possessing a 12-carbon hydrophobic tail and a negatively charged sulfate headgroup, allows it to solubilize proteins and lipids effectively.^{[1][3]}

Key Properties of Sodium Dodecyl Sulfate (SDS)

SDS is a powerful tool for researchers due to its well-characterized physical and chemical properties. These properties are critical for its function in various molecular biology techniques.

Property	Value	Reference
Molecular Weight	288.38 g/mol	
Critical Micelle Concentration (CMC)	8.2 x 10 ⁻³ mol/L (in pure water at 25°C)	[4][5]
Aggregation Number	~62	
Appearance	White to off-white powder or crystals	

Applications in Molecular Biology

The primary applications of SDS in the laboratory revolve around its denaturing and solubilizing capabilities.

- **Cell Lysis:** SDS is a key component in many lysis buffers, where it disrupts the lipid bilayer of cell membranes to release cellular contents such as proteins and nucleic acids.[1][6]
- **Protein Denaturation for Electrophoresis (SDS-PAGE):** In Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), SDS binds to proteins, imparting a uniform negative charge and unfolding them. This allows for the separation of proteins based on their molecular weight.[1]
- **Solubilization of Proteins:** It is particularly effective in solubilizing membrane proteins and aggregated proteins that are otherwise difficult to extract and study.[7]
- **Nucleic Acid Extraction:** SDS aids in the lysis of cells and the denaturation of proteins, which facilitates the purification of DNA and RNA.[1]

Experimental Protocols

General Cell Lysis Protocol for Protein Extraction

This protocol is suitable for the lysis of cultured mammalian cells to extract total protein.

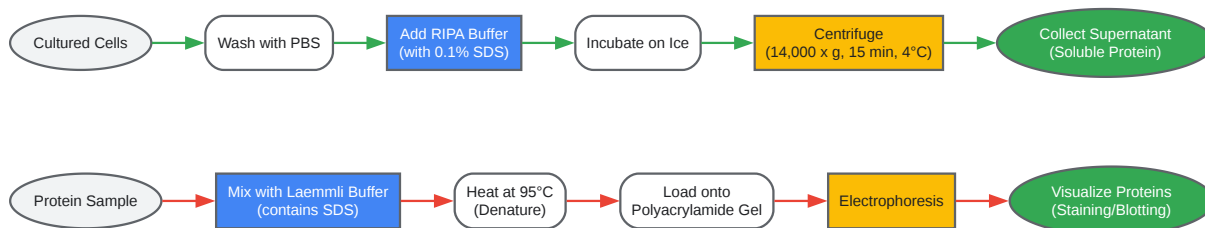
Materials:

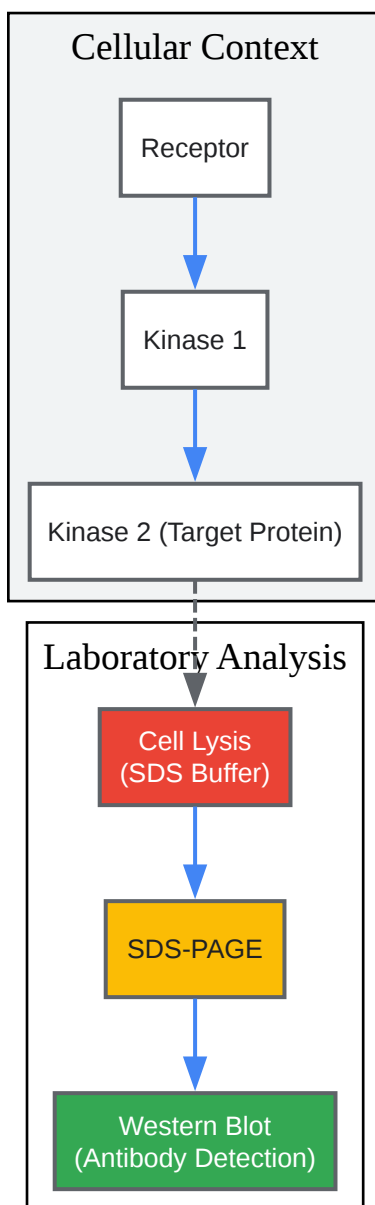
- Phosphate-Buffered Saline (PBS), ice-cold
- RIPA Lysis Buffer (Radioimmunoprecipitation assay buffer)
 - 50 mM Tris-HCl, pH 7.4
 - 150 mM NaCl
 - 1% NP-40 or Triton X-100
 - 0.5% Sodium Deoxycholate
 - 0.1% SDS
 - Protease Inhibitor Cocktail
 - Phosphatase Inhibitor Cocktail (optional)
- Cell scraper
- Microcentrifuge tubes, pre-chilled
- Refrigerated microcentrifuge

Procedure:

- Wash cultured cells with ice-cold PBS.
- Aspirate PBS and add an appropriate volume of ice-cold RIPA Lysis Buffer to the cells.
- Scrape the cells from the culture dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.
- Incubate the lysate on ice for 30 minutes with occasional vortexing.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.

- Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).
- The protein lysate is now ready for downstream applications such as Western Blotting or immunoprecipitation.





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